C2′-Modified 4′-Thionucleoside Construction
This compound functions as a purine precursor in the de novo synthesis of purine-substituted 4′-thionucleosides, a scaffold not accessible via standard nucleoside coupling strategies using preformed purine bases [1]. The 2-chloro-6-(pyrimidin-2-ylthio) substitution pattern permits sequential functionalization—first at the 2-position via nucleophilic displacement, then at the 6-position following thioether cleavage—enabling the generation of C2′-modified thionucleosides that cannot be obtained from 6-chloropurine or 2,6-dichloropurine starting materials.
| Evidence Dimension | Synthetic route accessibility to C2′-modified 4′-thionucleosides |
|---|---|
| Target Compound Data | Enables de novo construction of purine-substituted 4′-thionucleosides with C2′ modification potential |
| Comparator Or Baseline | 6-Chloropurine or 2,6-dichloropurine (standard purine precursors) |
| Quantified Difference | Not quantifiable (route existence vs. absence); comparator scaffolds lack the pyrimidinylthio leaving group required for thiosugar installation |
| Conditions | De novo purine synthesis from pyrimidine precursors; solid-phase synthesis methods |
Why This Matters
For researchers requiring 4′-thionucleoside analogs—a class with enhanced metabolic stability relative to natural nucleosides—this compound provides a synthetic entry point not available through conventional purine precursors.
- [1] Britton R. et al. A short, de novo synthesis of purine- and pyrimidine-substituted 4′-thionucleosides. Organic & Biomolecular Chemistry (referenced via OUCI). View Source
